Homoanserine

Description

Properties

IUPAC Name |

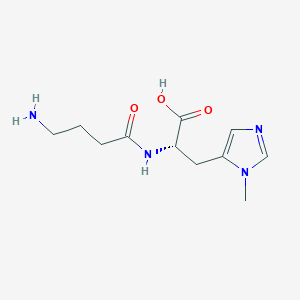

(2S)-2-(4-aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-15-7-13-6-8(15)5-9(11(17)18)14-10(16)3-2-4-12/h6-7,9H,2-5,12H2,1H3,(H,14,16)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBKNURIXGGFCX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)NC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homoanserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20314-38-9 | |

| Record name | N-(4-Amino-1-oxobutyl)-3-methyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20314-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoanserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Historical Context of Homoanserine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, historical context, and biochemical characteristics of homoanserine (β-alanyl-1-methyl-L-histidine). It is intended for researchers, scientists, and professionals in drug development who are interested in the class of imidazole dipeptides. The guide details the initial isolation and characterization of this compound, presenting historical and contemporary quantitative data in structured tables. Detailed experimental protocols from the period of its discovery are provided, alongside modern analytical techniques. Furthermore, this document elucidates the known metabolic and potential signaling pathways of this compound, visualized through Graphviz diagrams to facilitate understanding of the complex biochemical relationships.

Introduction: The Expanding World of Imidazole Dipeptides

The early 20th century marked the beginning of research into a novel class of biomolecules: the imidazole dipeptides. This journey began with the discovery of carnosine (β-alanyl-L-histidine) in meat extract by Gulewitsch and Amiradžibi in 1900. For decades, carnosine and its close relative anserine (β-alanyl-3-methyl-L-histidine) were the primary focus of research in this area. These molecules, found in high concentrations in muscle and brain tissues, were investigated for their roles in pH buffering, antioxidant activities, and neurotransmission[1].

The scientific landscape of the 1960s was characterized by a burgeoning interest in the biochemistry of the brain. The "decade of the brain" was yet to come, but the foundations were being laid with the identification of numerous neurotransmitters and neuromodulators[2][3][4][5]. It was within this context of exploring the neurochemical intricacies of the central nervous system that the family of known imidazole dipeptides expanded.

The Discovery of this compound

In 1967, a team of researchers at the University of California, Los Angeles (UCLA), T. Nakajima, F. Wolfgram, and W. G. Clark, reported the isolation of a new imidazole dipeptide from bovine brain[2]. This novel compound was identified as γ-aminobutyryl-1-methyl-L-histidine and was named This compound . This discovery was significant as it introduced a new structural variant to the known imidazole dipeptides, featuring a γ-aminobutyryl (GABA) moiety instead of the β-alanyl group found in carnosine and anserine. The presence of a GABA-containing dipeptide in the brain was of particular interest due to the established role of GABA as the primary inhibitory neurotransmitter in the central nervous system.

The research environment at UCLA in the 1960s was one of significant growth and scientific advancement, with a strong focus on neuroscience and medical research[4][5][6][7][8]. The work of Nakajima, Wolfgram, and Clark was part of a broader effort to identify and characterize novel neuroactive compounds in the brain[2][9].

Quantitative Data on this compound Distribution

Since its discovery, the concentration of this compound has been quantified in various tissues across different species. The initial studies provided foundational data, which has been expanded upon with more sensitive modern analytical techniques.

Table 1: Historical Quantitative Data for Imidazole Dipeptides (circa 1967)

| Compound | Tissue | Species | Concentration | Reference |

| This compound | Brain | Bovine | Data not specified in abstract | [2] |

Note: The original 1967 publication by Nakajima et al. did not provide specific quantitative data in its abstract. Access to the full historical document is required for precise values.

Table 2: Contemporary Quantitative Analysis of this compound in Mouse Tissues

| Tissue | Age of Mouse | Concentration (nmol/g tissue) | Analytical Method | Reference |

| Cerebrum | 1 week | ~1 | LC-MS/MS | [10][11][12] |

| Cerebrum | 10 weeks | ~50 | LC-MS/MS | [10][11][12] |

| Cerebellum | 1 week | ~1 | LC-MS/MS | [10][11][12] |

| Cerebellum | 10 weeks | ~50 | LC-MS/MS | [10][11][12] |

| Muscle | Not Specified | Abundantly present | LC-MS/MS | [10][11][12] |

| Lungs | Not Specified | Abundantly present | LC-MS/MS | [10][11][12] |

Experimental Protocols: From Historical to Modern Methods

The methodologies for isolating and characterizing peptides have evolved significantly since the 1960s. This section details both the historical techniques likely employed in the discovery of this compound and the modern methods used today.

Historical Experimental Protocols (circa 1967)

The initial isolation and characterization of this compound from bovine brain by Nakajima, Wolfgram, and Clark would have involved a multi-step process utilizing the standard biochemical techniques of the era.

4.1.1. Tissue Extraction and Preparation

The process would have begun with the homogenization of bovine brain tissue in a suitable buffer to extract small molecules, followed by centrifugation to remove cellular debris and proteins.

4.1.2. Ion-Exchange Chromatography

Ion-exchange chromatography was a cornerstone of peptide and amino acid separation in the 1960s. A likely protocol would have involved:

-

Column: A column packed with a cation-exchange resin, such as Dowex 50.

-

Sample Loading: The brain extract would be loaded onto the column at an acidic pH to ensure the imidazole and amino groups of the peptides were protonated, facilitating binding to the negatively charged resin.

-

Elution: A gradient of increasing pH or ionic strength (e.g., using pyridine-acetate or ammonium acetate buffers) would be used to selectively elute the bound compounds. Different fractions would be collected for further analysis.

4.1.3. Paper Chromatography

Paper chromatography was a primary method for the separation and identification of amino acids and small peptides.

-

Stationary Phase: A sheet of filter paper (e.g., Whatman No. 1).

-

Mobile Phase: A solvent system, typically a mixture of an organic solvent, water, and an acid or base (e.g., n-butanol:acetic acid:water).

-

Development: The sample would be spotted on the paper, and the solvent would move up the paper by capillary action, separating the components based on their differential partitioning between the stationary and mobile phases.

-

Visualization: As amino acids and peptides are colorless, a visualizing agent such as ninhydrin would be sprayed on the dried chromatogram, which upon heating, reacts with the amino groups to produce a purple color.

4.1.4. High-Voltage Paper Electrophoresis

This technique separates molecules based on their charge at a given pH. It was often used in conjunction with paper chromatography for two-dimensional separations.

-

Apparatus: A high-voltage electrophoresis chamber.

-

Buffer: A buffer of a specific pH would be used to wet the paper.

-

Separation: The sample would be applied to the paper, and a high voltage would be applied, causing charged molecules to migrate towards the oppositely charged electrode.

4.1.5. Structural Elucidation

To determine the structure of the newly isolated peptide, the following steps would have been taken:

-

Acid Hydrolysis: The peptide would be hydrolyzed into its constituent amino acids by heating in 6N HCl.

-

Amino Acid Analysis: The resulting amino acids would be identified by co-chromatography and co-electrophoresis with known amino acid standards.

-

Synthesis: The final confirmation of the structure would involve the chemical synthesis of the proposed dipeptide (γ-aminobutyryl-1-methyl-L-histidine) and a direct comparison of its chromatographic and electrophoretic properties with the natural compound.

Modern Experimental Protocols

Contemporary analysis of this compound and other imidazole dipeptides relies heavily on high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Tissues are typically homogenized in a solution containing an internal standard (e.g., a stable isotope-labeled version of the analyte) and deproteinized, often using perchloric acid or organic solvents.

-

Chromatographic Separation:

-

Column: A variety of columns can be used, including mixed-mode columns that provide both reversed-phase and ion-exchange separation mechanisms.

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile) with additives like formic acid or ammonium formate is commonly used for elution.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is typically used to generate charged parent ions of the dipeptides.

-

Analysis: A triple quadrupole mass spectrometer is often employed, operating in multiple reaction monitoring (MRM) mode. This involves selecting the parent ion of this compound (m/z 255.1), fragmenting it, and detecting a specific product ion (e.g., m/z 124.1), providing high specificity and sensitivity for quantification[10][11][12].

-

Biochemical Pathways

Biosynthesis of this compound

The biosynthesis of this compound is believed to be catalyzed by carnosine synthase (EC 6.3.2.11) , the same enzyme responsible for the synthesis of carnosine and homocarnosine[12][13][14]. This enzyme facilitates the ATP-dependent ligation of an amino acid (in this case, γ-aminobutyric acid) to a histidine derivative. For this compound, the substrates are γ-aminobutyric acid (GABA) and 1-methyl-L-histidine .

Degradation of this compound

The degradation of imidazole dipeptides is primarily carried out by enzymes known as carnosinases . There are two main isoforms in humans: CN1 (serum carnosinase) and CN2 (cytosolic non-specific dipeptidase)[15][16][17].

-

Carnosinase 1 (CN1): This enzyme is found in serum and the brain and is known to hydrolyze carnosine and homocarnosine. While it can also degrade anserine, it does so at a much slower rate due to the steric hindrance from the methyl group on the imidazole ring[1][10][15][18]. It is plausible that CN1 can also hydrolyze this compound, although likely at a reduced rate compared to carnosine.

-

Carnosinase 2 (CN2): This enzyme has a broader substrate specificity but does not effectively hydrolyze carnosine or homocarnosine at physiological pH[16][17]. Its activity towards this compound has not been extensively studied.

The enzymatic hydrolysis of this compound would yield its constituent amino acids: γ-aminobutyric acid (GABA) and 1-methyl-L-histidine .

Potential Signaling and Physiological Roles

The precise physiological functions of this compound are still under investigation. However, based on its structure and the known roles of related imidazole dipeptides, several potential functions can be postulated:

-

Neurotransmission and Neuromodulation: Given that this compound contains a GABA moiety, it is hypothesized to have a role in the central nervous system. It may act as a neuromodulator, influencing GABAergic neurotransmission, or serve as a storage and transport form of GABA.

-

Antioxidant Activity: Like other imidazole dipeptides, this compound is expected to possess antioxidant properties, capable of scavenging reactive oxygen species and chelating metal ions[1].

-

pH Buffering: The imidazole ring of histidine has a pKa close to physiological pH, making imidazole dipeptides effective intracellular pH buffers.

Currently, there is no definitive evidence of this compound directly binding to and activating specific neuronal receptors in a manner analogous to classical neurotransmitters. Further research is required to elucidate its potential interactions with cellular signaling pathways.

Conclusion and Future Directions

The discovery of this compound in 1967 expanded our understanding of the diversity of imidazole dipeptides in biological systems, particularly within the brain. While significant progress has been made in analytical techniques for its detection and quantification, a comprehensive understanding of its physiological roles remains an active area of research. Future investigations should focus on:

-

Elucidating the specific enzymatic pathways for this compound degradation.

-

Identifying any specific receptors or signaling pathways through which this compound exerts its effects.

-

Further exploring its potential as a neuroprotective and antioxidant agent.

A deeper understanding of the biochemistry and pharmacology of this compound may open new avenues for therapeutic interventions in neurological and other disorders where oxidative stress and altered neurotransmission play a role.

References

- 1. researchgate.net [researchgate.net]

- 2. The Research History of Peptide - Creative Peptides Blog [creative-peptides.com]

- 3. History of key regulatory peptide systems and perspectives for future research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. History of Neuroscience [faculty.washington.edu]

- 5. Frontiers | Synthetic Peptides as Therapeutic Agents: Lessons Learned From Evolutionary Ancient Peptides and Their Transit Across Blood-Brain Barriers [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 1,4-methylhistamine, 1,3-diaminopropane and 2,4-diaminobutyric acid in bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of a new L-carnosine synthase mined from deep-sea sediment metagenome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carnosine synthase - Wikipedia [en.wikipedia.org]

- 15. peerj.com [peerj.com]

- 16. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carnosinases, their substrates and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Endogenous Biosynthesis of Homoanserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoanserine (γ-aminobutyryl-N-π-methyl-L-histidine) is an imidazole-containing dipeptide found endogenously in various mammalian tissues, including the brain, muscle, and lungs.[1] Structurally, it is the N-methylated derivative of homocarnosine (γ-aminobutyryl-L-histidine).[2] Like its related compounds carnosine and anserine, this compound is implicated in a range of physiological functions, including antioxidant defense and neuromodulation.[1][2] Understanding its biosynthetic pathway is critical for elucidating its precise biological roles and for developing therapeutic strategies that modulate its concentration.

This technical guide provides a comprehensive overview of the core endogenous biosynthesis pathway of this compound, detailing the key enzymes, substrates, and regulatory mechanisms. It includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development efforts.

The Core Biosynthetic Pathway of this compound

The endogenous synthesis of this compound is a two-step enzymatic process that begins with the formation of its immediate precursor, homocarnosine. This is followed by a specific methylation event.

Step 1: Synthesis of Homocarnosine by Carnosine Synthase 1 (CARNS1)

The first committed step is the ATP-dependent ligation of γ-aminobutyric acid (GABA) and L-histidine to form the dipeptide homocarnosine. This reaction is catalyzed by Carnosine Synthase 1 (CARNS1) , also known as ATP-grasp domain-containing protein 1 (ATPGD1).[3] CARNS1 is a member of the ATP-grasp family of ligases, which characteristically catalyze the formation of a carbon-nitrogen bond coupled with the hydrolysis of ATP to ADP and inorganic phosphate.[3]

The reaction is as follows:

-

γ-Aminobutyric acid (GABA) + L-Histidine + ATP → Homocarnosine + ADP + Pi

While CARNS1 can synthesize homocarnosine, its catalytic efficiency is significantly higher for the synthesis of carnosine (from β-alanine and L-histidine).[4] This substrate preference suggests that the relative availability of GABA versus β-alanine is a key determinant of the local concentration of homocarnosine versus carnosine.

Step 2: Methylation of Homocarnosine by Carnosine N-Methyltransferase (CARNMT1)

The final step in this compound synthesis is the methylation of the imidazole ring of homocarnosine. This reaction is catalyzed by Carnosine N-methyltransferase 1 (CARNMT1) , using S-adenosyl-L-methionine (SAM) as the methyl group donor.[5][6] CARNMT1 specifically transfers a methyl group to the N(π) position (N1) of the histidine residue within the dipeptide, converting homocarnosine into this compound and producing S-adenosyl-L-homocysteine (SAH) as a byproduct.[5][7]

The reaction is as follows:

-

Homocarnosine + S-Adenosyl-L-methionine (SAM) → this compound + S-Adenosyl-L-homocysteine (SAH)

CARNMT1 is known to methylate carnosine to produce anserine and has been shown to also act on other L-histidine-containing dipeptides, including homocarnosine.[5][8]

References

- 1. Distribution and quantitative analysis of this compound and its 2-oxo derivative in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Carnosine synthase - Wikipedia [en.wikipedia.org]

- 4. Metabolite Proofreading in Carnosine and Homocarnosine Synthesis: MOLECULAR IDENTIFICATION OF PM20D2 AS β-ALANYL-LYSINE DIPEPTIDASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Carnosine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. Molecular basis for histidine N1 position-specific methylation by CARNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Homoanserine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homoanserine (β-alanyl-1-methyl-L-histidine) is an imidazole-containing dipeptide found in the central nervous system (CNS) of various vertebrates. While its precise physiological roles are still under investigation, emerging evidence suggests its involvement in neuroprotection and neuromodulation, largely inferred from the functions of its structural analogs, carnosine and homocarnosine. This technical guide provides a comprehensive overview of the current understanding of this compound's function in the CNS, including its distribution, metabolism, and purported roles. This document also details key experimental protocols for its study and presents visual representations of its metabolic pathway and potential signaling interactions.

Introduction to this compound

This compound is a methylated derivative of carnosine, an abundant dipeptide in excitable tissues like the brain and muscle.[1][2] Its structure, featuring a β-alanine moiety linked to a methylated histidine, confers antioxidant properties.[3] While research on this compound has been less extensive than that on carnosine and homocarnosine, its presence in the brain, particularly in the cerebrum and cerebellum, points to specific functions within the CNS.[4]

Distribution of this compound in the Central Nervous System

Quantitative analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has revealed the distribution of this compound in the mammalian brain. Studies in mice have shown that this compound is predominantly found in the cerebrum and cerebellum.[4] Notably, its concentration increases significantly with age, with levels in 10-week-old mice being approximately 50-fold higher than in 1-week-old mice, suggesting a role in the maturing and adult brain.[4]

Table 1: Concentration of this compound in Mouse Brain Regions [4]

| Brain Region | Age of Mice | Concentration (µg/g tissue) |

| Cerebrum | 1 week | ~0.2 |

| 10 weeks | ~10 | |

| Cerebellum | 1 week | ~0.15 |

| 10 weeks | ~7.5 |

Metabolism of this compound

The metabolic pathway of this compound involves its synthesis from carnosine and its subsequent degradation by specific enzymes.

Synthesis

This compound is synthesized from carnosine through the action of carnosine N-methyltransferase (EC 2.1.1.22) .[5] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of carnosine, forming this compound and S-adenosyl-L-homocysteine (SAH).[5] While the substrate specificity of carnosine N-methyltransferase has been primarily studied with carnosine, it is the key enzyme responsible for this compound production.[5][6]

Degradation

The hydrolysis of this compound is likely carried out by carnosinases , specifically the serum carnosinase CN1 (EC 3.4.13.20) and the cytosolic non-specific dipeptidase CN2 (EC 3.4.13.18) .[1][2] CN1 is known to hydrolyze a range of histidine-containing dipeptides, including carnosine and homocarnosine, and is found in the brain.[1] While the specific activity of carnosinases on this compound is not as well-characterized as on carnosine, it is the presumed pathway for its degradation back to β-alanine and 1-methyl-L-histidine.[3]

Physiological Roles in the Central Nervous System

The precise physiological functions of this compound in the CNS are not yet fully elucidated. However, based on its chemical properties and the known roles of related imidazole dipeptides, several key functions can be hypothesized.

Antioxidant and Neuroprotective Effects

Similar to carnosine, this compound is presumed to possess significant antioxidant properties.[3] The imidazole ring can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative stress, a key pathological mechanism in many neurodegenerative diseases. While direct evidence is limited, the neuroprotective effects of carnosine in models of ischemic brain injury suggest a similar potential for this compound.[7]

Neuromodulation (Hypothetical)

Given that its structural analog, homocarnosine, is a known modulator of the GABAergic system, it is plausible that this compound may also have neuromodulatory functions. Homocarnosine is synthesized from GABA and histidine and can influence GABAergic neurotransmission. While there is no direct evidence of this compound binding to or modulating GABA or glutamate receptors, its presence in brain regions with high synaptic density suggests a potential role in synaptic function.

Experimental Protocols

Quantification of this compound in Brain Tissue by HPLC-MS/MS

This protocol is adapted from the method described for the analysis of imidazole-containing dipeptides.[4]

Materials:

-

Brain tissue

-

Acetonitrile

-

Stable isotope-labeled this compound internal standard

-

Homogenizer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system coupled to a tandem mass spectrometer

Procedure:

-

Weigh the frozen brain tissue and add 9 volumes of ice-cold 50% acetonitrile containing the internal standard.

-

Homogenize the tissue on ice.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Inject an aliquot of the filtered supernatant into the HPLC-MS/MS system.

-

Separate the analytes using a suitable column (e.g., a C18 column) with a gradient elution.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of this compound based on the peak area ratio to the internal standard.

Intracerebroventricular (ICV) Administration of this compound in Rodents

This protocol provides a general framework for delivering this compound directly into the cerebral ventricles to study its central effects.

Materials:

-

This compound

-

Sterile saline

-

Anesthetic

-

Stereotaxic apparatus

-

Surgical drill

-

Guide cannula and dummy cannula

-

Dental cement

-

Hamilton syringe

Procedure:

-

Anesthetize the animal and mount it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and determine the stereotaxic coordinates for the lateral ventricle.

-

Drill a burr hole at the determined coordinates.

-

Implant a guide cannula to the appropriate depth and secure it with dental cement.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover from surgery.

-

For injection, remove the dummy cannula and insert an injection cannula connected to a Hamilton syringe containing the this compound solution.

-

Infuse the solution slowly into the ventricle.

-

After infusion, leave the injection cannula in place for a few minutes to prevent backflow.

-

Replace the dummy cannula and proceed with behavioral or electrophysiological experiments.

Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. This protocol can be used to evaluate the effects of ICV-administered this compound.

Materials:

-

Elevated plus maze apparatus

-

Video tracking software

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the test.

-

Administer this compound or vehicle via ICV injection at a predetermined time before the test.

-

Place the animal in the center of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze for a set period (typically 5 minutes).

-

Record the animal's behavior using a video camera and tracking software.

-

Analyze the time spent in the open and closed arms, the number of entries into each arm, and other ethological parameters (e.g., head dips, stretched-attend postures). An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.

Future Directions and Conclusion

The study of this compound in the central nervous system is an emerging field with significant potential. While its roles are not yet fully defined, its presence in the brain and its structural similarity to other neuroprotective and neuromodulatory dipeptides suggest important functions. Future research should focus on:

-

Directly assessing the interaction of this compound with neurotransmitter receptors , particularly GABA and glutamate receptors, using electrophysiological and binding assays.

-

Elucidating the specific signaling pathways modulated by this compound to understand its mechanism of action.

-

Conducting comprehensive behavioral studies to determine its effects on cognition, mood, and motor function.

-

Investigating its therapeutic potential in models of neurodegenerative diseases and acute brain injury.

References

The Landscape of Homoanserine: A Technical Guide to its Distribution in Mammalian Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distribution of homoanserine, an imidazole-containing dipeptide, across various mammalian tissues. By summarizing quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways, this document serves as a critical resource for researchers investigating the physiological roles of this compound and its potential as a therapeutic target.

Quantitative Distribution of this compound

This compound is present in a range of mammalian tissues, with notable concentrations found in the brain and skeletal muscle.[1][2][3] The following tables summarize the quantitative data on this compound distribution in mice, providing a comparative look at its concentration across different organs and brain regions.

Table 1: this compound Concentration in Various Tissues of 10-Week-Old C57BL/6J Mice

| Tissue | This compound Concentration (nmol/g tissue) |

| Brain | 14.8 ± 1.2 |

| Skeletal Muscle | 5.2 ± 0.5 |

| Lung | 1.5 ± 0.2 |

| Heart | 0.8 ± 0.1 |

| Spleen | 0.5 ± 0.1 |

| Kidney | Not Detected |

| Liver | Not Detected |

Data are represented as mean ± standard error (n=3). Data sourced from Kubota et al., 2021.[3]

Table 2: Regional Distribution of this compound in the Brain of 10-Week-Old C57BL/6J Mice

| Brain Region | This compound Concentration (nmol/g tissue) |

| Cerebrum | 25.4 ± 2.1 |

| Cerebellum | 18.9 ± 1.5 |

| Olfactory Bulb | 9.7 ± 0.8 |

Data are represented as mean ± standard error (n=3). Data sourced from Kubota et al., 2021.[3]

Table 3: Age-Dependent Changes in this compound Concentration in the Mouse Brain

| Age | Brain this compound Concentration (nmol/g tissue) |

| 1-week-old | ~0.5 |

| 10-week-old | ~25 |

Concentrations in 10-week-old mice were approximately 50-fold higher than those in 1-week-old mice.[1][2][3]

Experimental Protocols

The quantification of this compound in mammalian tissues requires highly sensitive and specific analytical methods. The primary methodology cited in recent literature is High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) coupled with a stable-isotope dilution method.[1][3]

Tissue Sample Preparation

-

Homogenization: Tissue samples are homogenized in a suitable buffer, often a phosphate buffer, to create a uniform lysate.

-

Deproteinization: Proteins are precipitated and removed, typically by adding a strong acid like trichloroacetic acid, followed by centrifugation.

-

Supernatant Collection: The resulting supernatant, containing the small molecule analytes including this compound, is collected for analysis.

HPLC-ESI-MS/MS Analysis

-

Chromatographic Separation: The tissue extract is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate this compound from other components in the mixture based on its physicochemical properties. A gradient elution with solvents such as water and acetonitrile containing a small amount of formic acid is typically employed.

-

Ionization: The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of the mass spectrometer. ESI generates gas-phase ions from the analytes in the liquid phase.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of this compound (m/z) and then fragmenting it to produce a specific product ion (m/z). The transition from the precursor to the product ion is monitored for quantification.

-

Quantification: A stable isotope-labeled internal standard of this compound is added to the samples before preparation. This standard has a similar chemical behavior to the endogenous this compound but a different mass. By comparing the peak area ratio of the endogenous this compound to the internal standard, a precise and accurate quantification can be achieved.

Biological Context and Signaling Pathways

While specific signaling pathways directly modulated by this compound are still under active investigation, its structural similarity to other histidine-containing dipeptides (HCDs) like carnosine and anserine suggests potential involvement in antioxidant and cytoprotective mechanisms.[1][3] HCDs are known to scavenge reactive oxygen species (ROS) and chelate metal ions, thereby mitigating oxidative stress.

The endogenous production of 2-oxo-homoanserine, an oxidized derivative, has been detected in the mouse brain.[1][2] This suggests that this compound may act as a sacrificial antioxidant, being consumed in the process of neutralizing ROS.

Further research is necessary to elucidate the specific enzymes and signaling cascades that are directly influenced by this compound. Its significant presence in the brain and muscle, coupled with its age-dependent accumulation in the brain, points towards important, yet to be fully discovered, physiological roles.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Homoanserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoanserine, a naturally occurring imidazole-containing dipeptide, is a methylated derivative of homocarnosine. Predominantly found in the brain and skeletal muscle of various vertebrates, it plays a significant role as a physiological antioxidant. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methods for this compound. Furthermore, it delves into its biological functions, particularly its antioxidant mechanism, and its enzymatic synthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is structurally composed of a β-alanine moiety linked to a 1-methyl-L-histidine residue.

-

IUPAC Name: (2S)-2-(4-aminobutanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid[1]

-

Molecular Formula: C₁₁H₁₈N₄O₃[1]

-

Canonical SMILES: CN1C=NC=C1C--INVALID-LINK--NC(=O)CCCN[1]

-

InChI Key: HXBKNURIXGGFCX-VIFPVBQESA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available for related compounds, many of the specific values for this compound are predicted through computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 254.29 g/mol | PubChem[1] |

| Monoisotopic Mass | 254.13789045 Da | PubChem[1] |

| Physical Description | Solid (Predicted) | Human Metabolome Database |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Water Solubility (Predicted) | 3.19 g/L | ALOGPS |

| pKa (Strongest Acidic, Predicted) | 3.52 | ChemAxon |

| pKa (Strongest Basic, Predicted) | 9.99 | ChemAxon |

| LogP (Predicted) | -3.7 | XLogP3 |

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Fmoc-1-methyl-L-histidine(Trt)-OH

-

Fmoc-β-alanine-OH

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling: Couple Fmoc-β-alanine-OH to the deprotected resin using DIC and Oxyma in DMF. Allow the reaction to proceed for 2 hours. Confirm the completion of the coupling using a Kaiser test.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2.

-

Second Amino Acid Coupling: Couple Fmoc-1-methyl-L-histidine(Trt)-OH to the growing peptide chain using DIC and Oxyma in DMF for 2 hours. Monitor the reaction with a Kaiser test.

-

Final Fmoc Deprotection: Perform a final deprotection of the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude this compound by adding cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether. The crude product can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

References

An In-depth Technical Guide to the Natural Sources and Dietary Intake of Homoanserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoanserine (β-alanyl-1-methyl-L-histidine) is a naturally occurring imidazole-containing dipeptide, structurally similar to the more extensively studied carnosine and anserine. While research on this compound has been less prolific, emerging evidence suggests its potential significance in physiological processes, including antioxidant defense and neuromodulation. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, dietary intake, and analytical methodologies for this compound. It is designed to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this intriguing molecule. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate a deeper understanding and further investigation into the roles of this compound.

Natural Sources and Dietary Intake of this compound

This compound is predominantly found in animal tissues, particularly in skeletal muscle and the brain.[1] Its concentration varies depending on the animal species, muscle type, and diet.

Quantitative Distribution in Animal Tissues

While extensive quantitative data for this compound across a wide range of food sources is still emerging, studies on related imidazole dipeptides provide valuable context. Carnosine is typically more abundant in red meat, while anserine is found in higher concentrations in poultry.[2] this compound has been detected in beef, pork, and chicken, though often at lower concentrations than carnosine and anserine.[2]

Table 1: Quantitative Data on Imidazole-Containing Dipeptides in Various Food Sources

| Food Source | Sample Type | This compound (mg/100g wet weight) | Carnosine (mg/100g wet weight) | Anserine (mg/100g wet weight) | Reference |

| Beef | Longissimus thoracis | Not Reported | 343.4 | Not Reported | [3] |

| Pork | Longissimus thoracis | Not Reported | 250-400 | Not Reported | [2] |

| Chicken | Breast | Not Reported | 322 | High | [3] |

| Chicken | Thigh | Not Reported | Lower than breast | High | [3] |

| Turkey | Breast | Not Reported | Lower than chicken | High | [2] |

| Fish (General) | Muscle | Variable | Variable | Variable | [2] |

Note: Direct quantitative comparisons for this compound are limited in the literature. The table highlights the distribution of the more studied related dipeptides to provide context.

Dietary Intake

Currently, there are no specific dietary intake studies focused solely on this compound in human populations. Intake is inherently linked to the consumption of meat and fish.[2] Given the lower abundance of this compound compared to carnosine and anserine in most consumed meats, its dietary intake is presumed to be proportionally lower. Further research is required to establish typical dietary intake levels of this compound in various populations and to understand the potential health implications of this intake.[4]

Biosynthesis and Metabolism

The precise enzymatic pathways for this compound biosynthesis and degradation in vertebrates are not as well-defined as those for carnosine and anserine. However, based on the synthesis of these related dipeptides, a putative pathway for this compound can be proposed.

Putative Biosynthesis Pathway

This compound is synthesized from the precursors β-alanine and 1-methyl-L-histidine. The synthesis is likely catalyzed by carnosine synthetase, an ATP-dependent enzyme that forms a peptide bond between these two substrates.[1]

Metabolism and Degradation

The degradation of this compound is likely carried out by a specific dipeptidase, similar to how carnosinase hydrolyzes carnosine. This enzyme would break the peptide bond, releasing β-alanine and 1-methyl-L-histidine, which can then be re-utilized or further metabolized.

Experimental Protocols

The accurate quantification of this compound in biological and food matrices is crucial for understanding its distribution and physiological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold-standard analytical technique for this purpose.[5]

Sample Preparation and Extraction from Meat Samples

The following protocol outlines a general procedure for the extraction of this compound from meat tissues for HPLC-MS/MS analysis.

-

Homogenization: Weigh approximately 1-2 g of minced meat tissue and homogenize it in 10 mL of a suitable extraction solvent (e.g., 0.1 M perchloric acid or 75% ethanol) using a high-speed homogenizer.

-

Deproteinization: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted dipeptides.

-

Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples and to concentrate the analyte, pass the supernatant through a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge).

-

Condition the cartridge with methanol followed by equilibration with the extraction solvent.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering compounds.

-

Elute the dipeptides with a stronger, typically ammoniated, solvent.

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Quantification

A validated HPLC-MS/MS method is essential for the sensitive and specific quantification of this compound.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

-

MRM Transitions: The specific m/z transitions for this compound would need to be determined by direct infusion of a pure standard. For example, the precursor ion would be [M+H]+.

-

Quantification: Quantification is achieved by comparing the peak area ratio of the analyte to a stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of this compound.

-

Signaling Pathways and Physiological Relevance

While direct evidence for the involvement of this compound in specific signaling pathways is limited, its structural similarity to carnosine and anserine suggests it may share similar physiological functions.[6] These functions are primarily attributed to the imidazole ring of the histidine moiety and include:

-

Antioxidant Activity: Imidazole dipeptides can quench reactive oxygen species (ROS) and chelate pro-oxidant metal ions, thereby protecting cells from oxidative damage.

-

pH Buffering: The imidazole ring has a pKa value close to physiological pH, making these dipeptides effective intracellular pH buffers, particularly in muscle tissue during intense exercise.

-

Neuromodulation: Carnosine and its derivatives are found in high concentrations in the brain and are thought to have neuroprotective and neurotransmitter-like functions.

Further research is needed to elucidate the specific signaling pathways through which this compound exerts its effects.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of this compound in a biological sample.

Conclusion and Future Directions

This compound remains a relatively understudied imidazole-containing dipeptide with potential physiological significance. This guide has summarized the current understanding of its natural sources, dietary intake, and analytical methodologies. To advance our knowledge, future research should focus on:

-

Comprehensive Quantification: Generating extensive quantitative data on this compound content in a wider variety of food sources.

-

Dietary Intake Studies: Conducting studies to determine the average dietary intake of this compound in different populations.

-

Elucidation of Biosynthetic and Metabolic Pathways: Identifying and characterizing the specific enzymes involved in the synthesis and degradation of this compound.

-

Investigation of Physiological Roles and Signaling Pathways: Exploring the specific biological functions of this compound and its involvement in cellular signaling.

A deeper understanding of this compound will be crucial in assessing its potential as a nutraceutical or therapeutic agent for a range of health conditions.

References

- 1. Incorporation of [14C]histidine into homocarnosine and carnosine of frog brain in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Physiology and pathophysiology of carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Significance of Homoanserine in Vertebrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine-containing dipeptides (HCDs) are a class of molecules with significant physiological roles in vertebrates, primarily concentrated in excitable tissues such as muscle and brain. Among these, homoanserine (γ-aminobutyryl-L-histidine) has emerged as a molecule of interest due to its potential neuroprotective and antioxidant properties. This technical guide provides a comprehensive overview of the evolutionary significance, biosynthesis, distribution, and physiological functions of this compound in vertebrates. We present a comparative analysis of this compound and related HCDs, carnosine and anserine, to elucidate the evolutionary diversification of this dipeptide system. This guide also includes detailed experimental protocols for the quantification of this compound and the assessment of its biosynthetic enzyme activity, alongside visualizations of key pathways to support further research and drug development endeavors.

Introduction: The Imidazole Dipeptide Family

Imidazole-containing dipeptides (HCDs) are a group of naturally occurring compounds found in high concentrations in the muscle and brain of many vertebrates.[1][2] The most well-studied members of this family are carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-Nπ-methyl-L-histidine).[2] These molecules play crucial roles in pH buffering, metal ion chelation, and antioxidant defense.[3] this compound, a structural analogue of carnosine, is composed of γ-aminobutyric acid (GABA) and histidine.[4] While less studied than carnosine and anserine, this compound is gaining attention for its potential physiological significance, particularly in the central nervous system.[4][5]

The distribution of these dipeptides varies significantly across different vertebrate lineages, suggesting a fascinating evolutionary history of adaptation and functional specialization.[3] Understanding the evolutionary trajectory of this compound and its related compounds can provide valuable insights into their physiological roles and potential as therapeutic targets.

Biosynthesis of this compound and Related Dipeptides

The synthesis of HCDs is primarily governed by the enzyme carnosine synthase (CARNS1), also known as ATP-grasp domain-containing protein 1 (ATPGD1).[6][7] This enzyme catalyzes the ATP-dependent ligation of an amino acid to L-histidine.

The Central Role of Carnosine Synthase (CARNS1)

CARNS1 is a versatile enzyme with broad substrate specificity.[6][8] Its primary substrates are β-alanine and L-histidine, leading to the synthesis of carnosine. However, it can also utilize γ-aminobutyric acid (GABA) as a substrate, resulting in the formation of homocarnosine.[6][9] The synthesis of this compound is less direct and is believed to occur through the methylation of homocarnosine, although the specific enzyme responsible for this step has not been definitively identified in all species. Anserine is synthesized via the methylation of carnosine by carnosine N-methyltransferase.[10][11]

Evolutionary Divergence and Distribution in Vertebrates

The prevalence of different HCDs across the vertebrate phylogeny points to a significant evolutionary divergence. This variation is likely driven by the differing physiological demands of various species.

-

Mammals: Terrestrial mammals predominantly synthesize and accumulate carnosine in their muscle and brain tissues. This compound has been detected in the brain and other tissues of mice.[12]

-

Birds: Anserine is often the dominant HCD in the muscle and brain of avian species.

-

Fish: Many fish species have high concentrations of anserine in their muscle tissue.[3][8] Homocarnosine has been detected in some teleost fish, though this compound has not been widely quantified in this group.[8]

-

Reptiles: Balenine (ophidine), another methylated form of carnosine, is characteristic of many reptilian species and marine mammals.[10]

This phylogenetic distribution suggests that the capacity to synthesize methylated HCDs like anserine and potentially this compound has been gained and lost throughout vertebrate evolution, likely reflecting adaptations to specific metabolic and environmental pressures.

Quantitative Distribution of this compound and Related Dipeptides

The concentration of this compound and other HCDs varies significantly by species and tissue type. The following tables summarize the available quantitative data.

| Tissue | This compound (nmol/g wet weight) | Carnosine (nmol/g wet weight) | Anserine (nmol/g wet weight) | Homocarnosine (nmol/g wet weight) | Reference |

| Mouse (C57BL/6J) | |||||

| Brain | 15.8 ± 2.1 | 1.2 ± 0.2 | ND | 10.5 ± 1.5 | [12] |

| Skeletal Muscle | 3.2 ± 0.5 | 150.3 ± 25.1 | 25.6 ± 4.3 | ND | [12] |

| Lung | 2.1 ± 0.4 | 1.5 ± 0.3 | ND | ND | [12] |

| Spleen | 1.9 ± 0.3 | 0.8 ± 0.1 | ND | ND | [12] |

| Heart | 1.1 ± 0.2 | 2.3 ± 0.4 | ND | ND | [12] |

| ND: Not Detected |

| Species | Tissue | Carnosine (µg/g wet tissue) | Anserine (µg/g wet tissue) | Homocarnosine (µg/g wet tissue) | Reference |

| Chicken | Breast Muscle | ~7 | ~21 | ND | [8] |

| Tuna | Skeletal Muscle | ND | High | ND | [8] |

| Trout | Skeletal Muscle | Low | High | ND | [8] |

| Beef | Muscle | High | ND | Detected | [4] |

| Pork | Muscle | High | ND | Detected | [4] |

| Note: this compound was not quantified in these studies. "High" and "Low" are relative terms used in the cited literature. |

Physiological Functions and Significance

The diverse physiological roles of HCDs are primarily attributed to the imidazole ring of the histidine residue. While the specific functions of this compound are still under investigation, they are presumed to overlap with those of carnosine and anserine.

-

Antioxidant Activity: HCDs are effective scavengers of reactive oxygen species (ROS), particularly the hydroxyl radical.[1][13] This antioxidant capacity is crucial for protecting cells from oxidative damage.

-

Neuroprotection: Carnosine and its analogues have demonstrated neuroprotective effects in various models of neurological disorders.[14] Given that this compound is a dipeptide of GABA (a major inhibitory neurotransmitter) and histidine, it is hypothesized to have significant neuromodulatory and neuroprotective roles in the brain.[4][5]

-

pH Buffering: In muscle tissue, HCDs contribute significantly to intracellular pH buffering during intense exercise, helping to mitigate the effects of lactic acid accumulation.

The evolutionary selection for different HCDs in various vertebrate lineages may be linked to the relative importance of these physiological functions in different environments and lifestyles. For instance, the high concentrations of anserine in the muscle of migratory birds and fast-swimming fish may be related to an enhanced buffering capacity required for sustained muscle activity.

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological tissues.

5.1.1. Sample Preparation

-

Tissue Homogenization: Weigh frozen tissue samples (approx. 50-100 mg) and homogenize in 10 volumes of ice-cold 0.1 M perchloric acid (PCA) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Deproteinization: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

pH Adjustment: Adjust the pH of the supernatant to ~7.0 with a potassium carbonate solution.

-

Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to remove the potassium perchlorate precipitate.

-

Filtration: Filter the final supernatant through a 0.22 µm filter before HPLC-MS/MS analysis.

5.1.2. HPLC-MS/MS Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 0% to 30% B over 10 minutes is a good starting point.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard. The precursor ion for this compound will be [M+H]+.

Carnosine Synthase Activity Assay

This radioenzymatic assay measures the activity of CARNS1 by quantifying the incorporation of a radiolabeled substrate into the dipeptide product.[8]

5.2.1. Reaction Mixture (100 µL total volume)

-

50 mM HEPES buffer, pH 7.5

-

10 mM MgCl₂

-

5 mM ATP

-

10 mM L-histidine

-

1 mM [³H]γ-aminobutyric acid (GABA) (for homocarnosine/homoanserine synthesis) or [³H]β-alanine (for carnosine synthesis)

-

Tissue homogenate (as enzyme source)

5.2.2. Procedure

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.

-

Separation: Separate the radiolabeled product (e.g., [³H]homocarnosine) from the unreacted radiolabeled substrate using ion-exchange chromatography. A small column of Dowex 50W resin is suitable for this purpose.

-

Elution: Elute the product with an appropriate buffer (e.g., 0.1 M pyridine).

-

Quantification: Measure the radioactivity in the eluate using liquid scintillation counting.

Implications for Drug Development

The distinct physiological roles and tissue distribution of this compound suggest its potential as a target for therapeutic intervention in a range of conditions.

-

Neurological Disorders: Given its presence in the brain and its composition from GABA and histidine, this compound and its metabolic pathways are promising areas of investigation for neurodegenerative diseases and other neurological conditions. Modulating this compound levels could offer a novel therapeutic strategy.

-

Oxidative Stress-Related Diseases: The antioxidant properties of this compound make it a candidate for mitigating cellular damage in diseases characterized by high levels of oxidative stress.

Further research into the specific signaling pathways modulated by this compound is crucial for identifying precise drug targets and developing effective therapeutic agents.

Conclusion

This compound represents an intriguing and relatively understudied member of the histidine-containing dipeptide family. Its evolutionary divergence from carnosine and anserine, coupled with its unique biochemical properties, suggests specialized physiological functions, particularly within the vertebrate nervous system. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the evolutionary significance and therapeutic potential of this fascinating molecule. A deeper understanding of the comparative biochemistry and physiology of this compound across different vertebrate species will undoubtedly open new avenues for biomedical research and the development of novel therapeutic strategies.

References

- 1. Gene: CARNS1 (ENSG00000172508) - Summary - Homo_sapiens - GRCh37 Archive browser 115 [grch37.ensembl.org]

- 2. towardsdatascience.com [towardsdatascience.com]

- 3. Nutrients and Bioactive Compounds in Seafood: Quantitative Literature Research Analysis [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. MobsPy: A programming language for biochemical reaction networks | PLOS Computational Biology [journals.plos.org]

- 6. uniprot.org [uniprot.org]

- 7. CARNS1 carnosine synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. Render a model’s reaction network (pysb.tools.render_reactions) — PySB 1.16.0+0.gb053005.dirty documentation [pysb.readthedocs.io]

- 12. researchgate.net [researchgate.net]

- 13. Graphviz - Graph Visualization Software [emden.github.io]

- 14. Homo- and Heterodimerization of Proteins in Cell Signaling: Inhibition and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Homoanserine in Brain Tissue Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homoanserine (β-alanyl-1-methyl-L-histidine) is an imidazole-containing dipeptide (IDP) found in mammalian tissues, particularly in the brain and muscle.[1] Along with related compounds like carnosine and anserine, this compound is recognized for its significant antioxidant and potential neuroprotective properties.[2][3] These dipeptides play a role in scavenging reactive oxygen species (ROS), chelating metal ions, and buffering pH, thereby protecting cells from oxidative damage.[3] Given its concentration in the brain and its protective functions, accurately quantifying this compound is crucial for neuroscience research, particularly in studies related to neurodegenerative diseases, aging, and oxidative stress.[1]

This application note details a robust and sensitive method for the quantification of this compound in brain tissue using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method employs a stable-isotope dilution strategy for accuracy and precision and utilizes Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1][4][5]

Principle

The method is based on stable-isotope dilution liquid chromatography-tandem mass spectrometry (SID-LC-MS/MS).[6] Brain tissue is first homogenized to release intracellular contents. Proteins are then precipitated using an organic solvent and removed by centrifugation. A known concentration of a stable isotope-labeled internal standard (e.g., D4-Homoanserine) is added at the beginning of the sample preparation process. This internal standard co-elutes with the endogenous this compound and corrects for analyte loss during sample preparation and for matrix effects during ionization.[7]

Following chromatographic separation on a reverse-phase or HILIC column, the analyte and internal standard are detected by a triple quadrupole mass spectrometer operating in MRM mode. In MRM, the first quadrupole selects the specific precursor ion (the protonated molecule, [M+H]⁺), the second quadrupole fragments it, and the third quadrupole selects a specific, high-abundance fragment ion for detection.[8] This highly selective process allows for accurate quantification even in complex biological matrices like brain homogenate.

Experimental Protocol

Materials and Reagents

-

This compound standard (Sigma-Aldrich or equivalent)

-

Stable isotope-labeled this compound (e.g., D4-Homoanserine) as internal standard (IS)

-

LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

-

Formic acid (FA), LC-MS grade

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenization Buffer: e.g., 80% ACN with 0.1% FA

-

Microcentrifuge tubes, homogenizer (e.g., bead beater or ultrasonic probe), and refrigerated centrifuge

Standard and QC Sample Preparation

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in LC-MS grade water.

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50% ACN to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

QC Samples: Prepare Quality Control (QC) samples at low, medium, and high concentrations from a separate weighing of the this compound standard.

-

Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the homogenization buffer.

Brain Tissue Sample Preparation

The following workflow outlines the key steps for preparing brain tissue samples for analysis.

Caption: Experimental workflow for brain tissue sample preparation.

Detailed Steps:

-

Excise brain tissue rapidly and freeze immediately in liquid nitrogen. Store at -80°C until use.

-

Weigh approximately 50-100 mg of frozen brain tissue into a pre-chilled 2 mL microcentrifuge tube containing homogenization beads (if applicable).

-

Add 500 µL of ice-cold homogenization buffer containing the internal standard.

-

Homogenize the tissue using a bead beater (e.g., 2 cycles of 20s) or an ultrasonic probe until no visible tissue clumps remain. Keep samples on ice throughout.[9][10]

-

Incubate the homogenate on ice for 20 minutes to facilitate complete protein precipitation.

-

Centrifuge the samples at ≥14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.[7]

-

Carefully transfer the clear supernatant to a clean HPLC vial for analysis. Avoid disturbing the pellet.

-

If necessary, the supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase to concentrate the sample.

HPLC-MS/MS Instrumental Analysis

The following tables summarize typical instrumental parameters. These should be optimized for the specific instrument used.

Table 1: Suggested HPLC Parameters

| Parameter | Value |

|---|---|

| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 0-1 min: 95% B; 1-6 min: 95% to 20% B; 6-7 min: 20% B; 7-7.1 min: 20% to 95% B; 7.1-10 min: 95% B |

| Column Temp. | 35 °C |

| Injection Vol. | 5 µL |

Table 2: Suggested MS/MS Parameters (to be optimized) MRM transitions should be empirically determined by infusing a standard solution of this compound and its internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 255.1 | e.g., 110.1 | 100 | Optimize (e.g., 15-25) |

| This compound | 255.1 | e.g., 156.1 | 100 | Optimize (e.g., 10-20) |

| IS (D4-Homoanserine) | 259.1 | e.g., 114.1 | 100 | Optimize (e.g., 15-25) |

| Ionization Mode | \multicolumn{4}{l | }{Positive Electrospray Ionization (ESI+)} | ||

| Capillary Voltage | \multicolumn{4}{l | }{~3.5 kV} | ||

| Source Temp. | \multicolumn{4}{l | }{~150 °C} | ||

| Desolvation Temp. | \multicolumn{4}{l | }{~500 °C} |

Data and Results

Quantification

A calibration curve is constructed by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the calibration standards. The concentration of this compound in the brain tissue samples is then determined from this curve using the measured peak area ratio. The final concentration is reported as ng or µg per gram of tissue.

Method Validation Parameters

A full method validation should be performed according to regulatory guidelines. Key parameters are summarized below.

Table 3: Typical Method Performance Characteristics

| Parameter | Typical Value |

|---|---|

| Linearity (r²) | > 0.99 |

| LLOQ | 1-10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85-115% |

| Matrix Effect | Monitored and compensated by IS |

Example Quantitative Data

Studies have shown that this compound is abundant in the brain, with concentrations varying by region and age.

Table 4: Reported this compound Concentrations in Mouse Brain[1]

| Brain Region | Age | Approximate Concentration |

|---|---|---|

| Cerebrum | 10 weeks | ~50-fold higher than 1-week-old mice |

| Cerebellum | 10 weeks | ~50-fold higher than 1-week-old mice |

Biological Context: Antioxidant Signaling

Imidazole-containing dipeptides like this compound are believed to exert their neuroprotective effects in part by modulating cellular antioxidant pathways.[11][12] One key pathway is the Keap1-Nrf2 signaling cascade. Under conditions of oxidative stress, these dipeptides can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of numerous protective genes, including antioxidant enzymes.[12]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Influence of Imidazole-Dipeptides on Cognitive Status and Preservation in Elders: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 8. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Protocol for solid-phase synthesis of Homoanserine for research.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Homoanserine, N-(4-aminobutyryl)-L-histidine, is a dipeptide of interest in various biomedical research fields. This document provides a detailed protocol for its synthesis using Fmoc-based solid-phase peptide synthesis (SPPS). SPPS offers a robust and efficient method for peptide production, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1][2][3] This method simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[3]

This protocol will detail the use of a trityl chloride resin, which is advantageous for the synthesis of C-terminal peptide acids and allows for cleavage under mild acidic conditions.[4] The synthesis will employ the widely used Fmoc/tBu strategy for temporary Nα-amino group protection and acid-labile side-chain protecting groups.[5]

Experimental Protocols

Materials and Reagents

A comprehensive list of required reagents is provided in Table 1. All amino acids and reagents should be of peptide synthesis grade.

Equipment

-

Solid-phase peptide synthesis vessel

-

Shaker or mechanical stirrer

-

Filtration apparatus

-

Nitrogen line for drying

-

High-performance liquid chromatography (HPLC) system for purification and analysis

-

Lyophilizer

-

Standard laboratory glassware

Synthesis Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted in the following flowchart:

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Detailed Synthesis Protocol

Step 1: Resin Preparation and Swelling

-

Place 2-Chlorotrityl chloride resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase synthesis vessel.

-

Swell the resin in dichloromethane (DCM, 10 mL) for 30 minutes with gentle agitation.[6]

-

Drain the DCM.

Step 2: Loading of the First Amino Acid (Fmoc-His(Trt)-OH)

-

Dissolve Fmoc-His(Trt)-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIEA, 4 equivalents) in DCM (10 mL).

-

Add the amino acid solution to the swollen resin.

-

Shake the mixture for 1-2 hours at room temperature.[7]

-

To cap any unreacted sites, add methanol (1 mL) and shake for an additional 30 minutes.

-

Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), and DCM (3 x 10 mL).

Step 3: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF (10 mL) to the resin.

-

Shake for 3 minutes, then drain.

-

Add a fresh 10 mL of 20% piperidine in DMF and shake for 10 minutes.[8]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove residual piperidine.

Step 4: Coupling of the Second Amino Acid (Fmoc-4-aminobutyric acid)

-

In a separate vessel, dissolve Fmoc-4-aminobutyric acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF (8 mL).

-

Add DIEA (6 equivalents) to the activation mixture and let it stand for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin-bound histidine.

-

Shake the mixture for 1-2 hours at room temperature.

-

Perform a ninhydrin test to confirm the completion of the coupling reaction.

-

Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Step 5: Final Fmoc Deprotection

-

Repeat the Fmoc deprotection procedure as described in Step 3.

Step 6: Cleavage and Global Deprotection

-

Wash the deprotected peptide-resin with DCM (3 x 10 mL) and methanol (3 x 10 mL) and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail (10 mL) to the dried resin and shake for 2-3 hours at room temperature.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-